
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide, also known as AT-101, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide functions as a pan-Bcl-2 inhibitor, meaning that it targets a family of proteins that regulate apoptosis. Bcl-2 proteins are overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. This compound binds to these proteins, disrupting their function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. This compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has several advantages for use in lab experiments. This compound is commercially available and has been extensively studied, making it a reliable tool for researchers. This compound has also been shown to be effective in inducing apoptosis in cancer cells, making it a useful compound for studying the mechanisms of cell death. However, there are some limitations to the use of this compound in lab experiments. This compound is not selective for cancer cells and can induce apoptosis in normal cells as well. This compound also has a short half-life in vivo, meaning that it may not be effective in treating cancers in animal models.
Orientations Futures
There are several future directions for research on 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide. One area of interest is the development of more selective Bcl-2 inhibitors that can target specific Bcl-2 proteins. This could potentially reduce the side effects of this compound and make it a more effective cancer treatment. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies on the pharmacokinetics of this compound and its efficacy in animal models of cancer.
Méthodes De Synthèse
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide involves the reaction of 4-hydroxycoumarin and 2-aminothiazole in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxychromen-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S.BrH/c13-12-14-7(5-18-12)9-10(15)6-3-1-2-4-8(6)17-11(9)16;/h1-5,15H,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMFMAOYTXHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CSC(=N3)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

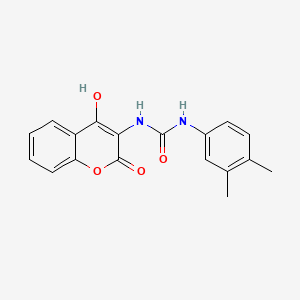
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
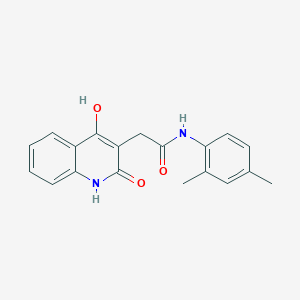
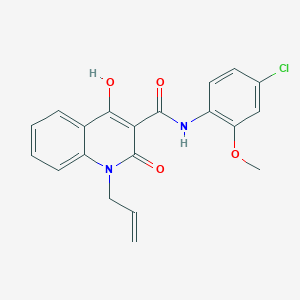


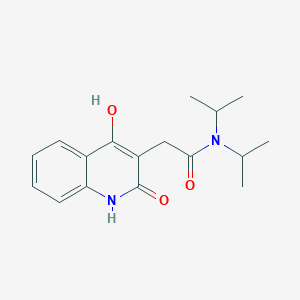
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


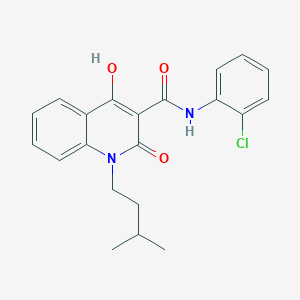
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
